Methyl undec-8-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undec-8-enoate is typically synthesized through the esterification of undecylenic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
C11H20O2+CH3OH→C12H22O2+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process is optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
Methyl undec-8-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Methyl undec-8-enoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of methyl undec-8-enoate involves its bifunctional nature, with both an ester group and a terminal double bond. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate. The terminal double bond is particularly reactive in polymerization and metathesis reactions, while the ester group can undergo hydrolysis and transesterification .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another fatty acid methyl ester with a similar structure but a different position of the double bond.
Methyl linoleate: Contains two double bonds, making it more reactive in certain reactions.
Methyl erucate: A longer-chain fatty acid methyl ester with different physical properties.
Uniqueness
Methyl undec-8-enoate is unique due to its terminal double bond, which provides high reactivity and versatility in chemical synthesis. Its bio-based origin from castor oil also makes it a sustainable and environmentally friendly option .
Properties
CAS No. |
54299-06-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-8-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5H,3,6-11H2,1-2H3 |
InChI Key |
AZADXTURMQEOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
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